molecular formula C23H28BrN3O6S2 B3004347 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-31-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B3004347
CAS No.: 864976-31-8
M. Wt: 586.52
InChI Key: HOYHAOKONWPIRF-BZZOAKBMSA-N
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Description

This compound features a benzamide core linked to a 2,3-dihydro-1,3-benzothiazole scaffold via an imine bond in the (2Z)-configuration. Key structural elements include:

  • Bis(2-methoxyethyl)sulfamoyl group: Enhances solubility and modulates electronic properties via electron-donating methoxy groups .
  • 3-(2-Methoxyethyl) substituent: Likely improves metabolic stability and bioavailability compared to simpler alkyl chains .
  • (2Z)-configuration: The stereochemistry may affect molecular geometry and binding to biological targets, as seen in structurally related dihydrothiazole derivatives .

This compound is hypothesized to exhibit pharmacological or agrochemical activity due to the benzothiazole scaffold, which is associated with anticonvulsant, antifungal, and anticancer properties in analogous structures .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O6S2/c1-31-13-10-26(11-14-32-2)35(29,30)19-7-4-17(5-8-19)22(28)25-23-27(12-15-33-3)20-9-6-18(24)16-21(20)34-23/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYHAOKONWPIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, bromination, and subsequent coupling with the benzamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated benzothiazole moiety, leading to debromination or hydrogenation.

    Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to debrominated or hydrogenated derivatives.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzothiazole derivatives (Table 1):

Compound Substituents on Benzothiazole Key Functional Groups Reported Activities References
Target Compound 6-Bromo, 3-(2-methoxyethyl) Bis(2-methoxyethyl)sulfamoyl Hypothesized antifungal/anticancer
Riluzole None (simple benzothiazole) Amino group Anticonvulsant, neuroprotective
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide 3-Ethyl, 4-methoxy, 7-methyl Bis(2-methoxyethyl)sulfamoyl Agrochemical potential (inference from analogs)
Di-aryl-substituted imidazo[2,1-b]benzothiazoles Di-aryl groups Imidazo-fused ring Analgesic, anti-inflammatory, antibacterial
N-Alkylbenzothiazolium salts (e.g., allyl/propargyl derivatives) Quaternized nitrogen Alkyl halide-derived substituents 2–3× enhanced activity vs. non-quaternized forms

Key Observations:

Substituent Effects on Activity: Bromo Substitution: The 6-bromo group in the target compound may enhance halogen bonding with biological targets, a feature absent in ethyl/methoxy-substituted analogs . Methoxyethyl vs. Sulfamoyl Group: The bis(2-methoxyethyl)sulfamoyl moiety distinguishes the target compound from riluzole and imidazo-fused derivatives, possibly conferring unique binding interactions .

Biological Activity Trends: Antifungal Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., bromo) show enhanced antifungal activity against plant pathogens, suggesting the target compound may exhibit similar properties . Anticancer and Anti-inflammatory Activity: Di-aryl-substituted imidazo benzothiazoles demonstrate broad-spectrum activity, but the target compound’s sulfamoyl group may shift selectivity toward alternative pathways .

Synthetic Considerations :

  • The (2Z)-configuration requires stereoselective synthesis, as seen in related dihydrothiazole derivatives .
  • Quaternization of the benzothiazole nitrogen (as in ) could further enhance activity, though this modification is absent in the target compound.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing substituents (e.g., bromo) on the benzothiazole ring correlate with improved antifungal and anticancer activity .
    • Methoxyethyl groups enhance solubility without compromising metabolic stability, a critical factor in drug design .
  • Potential Applications: Pharmaceutical: Anticonvulsant or neuroprotective effects analogous to riluzole . Agrochemical: Antifungal activity against plant pathogens, as observed in benzothiazole derivatives with halogen substitutions .
  • Future Directions :

    • Biological Screening : Prioritize in vitro assays for antifungal, anticancer, and anti-inflammatory activity.
    • Synthetic Optimization : Explore quaternization of the benzothiazole nitrogen or fusion with heterocyclic rings to amplify activity .

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H30BrN3O5S2
  • Molecular Weight : 564.56 g/mol
  • CAS Number : 864976-31-8
  • Key Features :
    • Contains a benzamide core.
    • Incorporates a brominated benzothiazole moiety.
    • Features bis(2-methoxyethyl)sulfamoyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating moderate to significant antibacterial activity.

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliSignificant
Klebsiella pneumoniaeModerate
Candida albicansSignificant

These results suggest that the compound may act as an effective antimicrobial agent, potentially suitable for further development in clinical applications.

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering cellular responses and leading to antibacterial effects.

Study on Antimicrobial Properties

A study conducted by researchers at a leading university synthesized various thiazole derivatives and evaluated their antimicrobial activity. Among these, the compound exhibited promising results against both Gram-positive and Gram-negative bacteria. The study concluded that modifications on the benzothiazole ring could enhance its biological activity .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of similar compounds. It was found that the presence of the sulfamoyl group significantly contributes to the biological efficacy of benzothiazole derivatives. This insight aids in rational drug design efforts aimed at enhancing potency and selectivity against target pathogens .

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